Product packaging for 1-Chloro-2,5,8,11-tetraoxadodecane(Cat. No.:)

1-Chloro-2,5,8,11-tetraoxadodecane

Cat. No.: B13708003
M. Wt: 212.67 g/mol
InChI Key: WBVBWMGYQCRCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,5,8,11-tetraoxadodecane is a chlorinated derivative of the glyme family, a class of oligomeric ethylene glycol diethers known for their balanced amphiphilic nature and strong solvating power . This compound is characterized by its polyether chain, which provides multiple oxygen binding sites, terminated with a chloro-functional group. The chlorine substituent introduces a reactive handle for further synthetic transformations, distinguishing it from common glymes like triethylene glycol dimethyl ether (Triglyme) which are primarily used as inert solvents . Its primary research value lies in its dual functionality as a polar, high-boiling-point solvent and a versatile chemical intermediate . Researchers can leverage its excellent solvating properties for gases and immiscible liquids, while the terminal chlorine atom allows for nucleophilic substitution reactions, enabling the synthesis of more complex functionalized molecules . Potential research applications include its use as a building block in organic synthesis, in the development of specialty surfactants, and as a component in the formulation of advanced electrolytes or functional polymers. As with related glymes, this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClO4 B13708003 1-Chloro-2,5,8,11-tetraoxadodecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClO4

Molecular Weight

212.67 g/mol

IUPAC Name

1-[2-[2-(chloromethoxy)ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C8H17ClO4/c1-10-2-3-11-4-5-12-6-7-13-8-9/h2-8H2,1H3

InChI Key

WBVBWMGYQCRCSV-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCl

Origin of Product

United States

Synthetic Methodologies and Retrosynthetic Analysis of 1 Chloro 2,5,8,11 Tetraoxadodecane

Foundational Synthetic Routes to 1-Chloro-2,5,8,11-tetraoxadodecane

The foundational routes to synthesize this compound rely on well-established, two-stage processes: first, the formation of the core polyether structure, followed by the specific halogenation of the terminal hydroxyl group.

Etherification Reactions in the Construction of the this compound Core

The core of the target molecule is Tetraethylene glycol monomethyl ether. Its synthesis is primarily achieved through two classical methods: the Williamson ether synthesis and the catalytic addition of ethylene (B1197577) oxide.

Williamson Ether Synthesis: This venerable method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. byjus.comwikipedia.org To construct Tetraethylene glycol monomethyl ether, one could react sodium methoxide (B1231860) with a halo-terminated triethylene glycol, or more practically, react the sodium salt of triethylene glycol with a methyl halide. byjus.com The reaction is typically performed in a suitable solvent like the parent alcohol, DMSO, or DMF. byjus.comlibretexts.org A strong base, such as sodium hydride (NaH), is often used to deprotonate the alcohol, generating the alkoxide in situ. masterorganicchemistry.com

However, the Williamson synthesis must be carefully designed to avoid competing E2 elimination reactions, especially when secondary alkyl halides are involved. libretexts.org For building polyethers, this reaction is versatile and allows for precise control over the final structure. byjus.com

Ethoxylation: On an industrial scale, poly(ethylene glycol) ethers are produced by the sequential addition of ethylene oxide to a starting alcohol, in this case, methanol. wikipedia.org This reaction is typically catalyzed by either a base (e.g., NaOH, KOH) or an acid. wikipedia.org Base-catalyzed ethoxylation is common and proceeds via the nucleophilic attack of the methoxide ion on the ethylene oxide ring. The process is exothermic and can lead to a distribution of polymer chain lengths (polydispersity). wikipedia.org

Halogenation Strategies for Introducing the Chloro Moiety into this compound Precursors

Once the precursor, Tetraethylene glycol monomethyl ether, is obtained, the terminal hydroxyl group is converted to a chloride. This is a standard functional group transformation in organic synthesis.

Common chlorinating agents for converting primary alcohols to alkyl chlorides include:

Thionyl Chloride (SOCl₂): This is a highly effective reagent for this transformation. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com A key advantage is that the other byproducts, SO₂ and HCl, are gases, which simplifies purification. youtube.com The monochlorination of tetraethylene glycol using thionyl chloride has been documented as a successful synthetic step. scripps.edu

Phosphorus Trichloride (B1173362) (PCl₃) and Phosphorus Pentachloride (PCl₅): These are also effective reagents for chlorinating alcohols, though they can be harsh and require careful handling.

Concentrated Hydrochloric Acid (HCl): While effective for tertiary and some secondary alcohols (Lucas test), the reaction with primary alcohols is very slow unless a catalyst like zinc chloride (ZnCl₂) is used.

The table below provides a comparative overview of common halogenation methods.

Interactive Table: Comparison of Halogenation Reagents for Primary Alcohols
ReagentTypical ConditionsAdvantagesDisadvantagesTypical Yield (Primary Alcohols)
Thionyl Chloride (SOCl₂)Reflux, often with pyridineClean reaction, gaseous byproducts (SO₂, HCl). youtube.comReagent is toxic and moisture-sensitive.High (>90%)
Phosphorus Trichloride (PCl₃)HeatingEffective for primary and secondary alcohols.Byproduct (H₃PO₃) can be difficult to remove.Good (70-90%)
Conc. HCl / ZnCl₂ (Lucas Reagent)Heating, refluxInexpensive reagents.Very slow for primary alcohols, risk of carbocation rearrangements.Variable to Low
Appel Reaction (PPh₃, CCl₄)Mild, neutral conditionsHigh yields, works for sensitive substrates.Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct.Very High (>95%)

Advanced and Optimized Synthetic Approaches for this compound

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, scalability, and environmental friendliness.

Catalytic Synthesis of this compound

Catalysis can be applied to both the etherification and halogenation steps to improve reaction rates and conditions.

Catalytic Halogenation: While direct catalytic chlorination of alcohols is an area of ongoing research, certain systems have shown promise. For example, ruthenium complexes have been shown to catalyze the oxidation of alcohols by chlorite. byjus.com More relevant to green chemistry, enzymes like Candida antarctica lipase (B570770) B (CALB) have been used to create halo-ester functionalized polyethylene (B3416737) glycols, demonstrating the potential of biocatalysis in functionalizing PEG derivatives under solventless conditions. nih.govduke.edu

Solid Acid Catalysis for Etherification: A patented method describes the use of a polyperfluorosulfonic acid resin catalyst (like Nafion™) to produce glycol ethers by reacting a glycol with a monohydric alcohol. google.com This method can be used to produce tetraethylene glycol monomethyl ether from tetraethylene glycol and methanol, offering advantages of catalyst recyclability and potentially continuous operation. google.com

Continuous Flow Chemistry for Scalable Production of this compound

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for the halogenation step. Halogenation reactions, especially chlorinations, are often highly exothermic and involve toxic reagents. google.com

Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better temperature control and preventing the formation of hot spots that can lead to side reactions and reduced selectivity. The small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. This technology enables the safe use of highly reactive reagents and can be readily scaled up by extending the operation time or by "numbering up" multiple reactors in parallel.

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry can make the synthesis of this compound more sustainable. alfa-chemistry.com

Atom Economy: The synthesis of the ether backbone via direct ethoxylation has a 100% atom economy in principle, as all atoms of the reactants are incorporated into the product. The Williamson ether synthesis has a lower atom economy due to the formation of a salt byproduct (e.g., NaCl). The chlorination with thionyl chloride also has byproducts (SO₂ and HCl), reducing its atom economy.

Safer Solvents and Auxiliaries: Traditional solvents for ether synthesis like DMF and DMSO can be replaced with greener alternatives. merckmillipore.com Polyethylene glycols (PEGs) themselves are considered environmentally benign solvents. merckmillipore.comorientjchem.org Other green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and are less prone to forming explosive peroxides than THF. wikipedia.orgsigmaaldrich.com

Use of Catalysis: As discussed, catalytic methods (PTC, solid acids, enzymes) are inherently greener as they reduce energy consumption and waste by operating under milder conditions and minimizing the use of stoichiometric reagents. wikipedia.orgalfa-chemistry.com

Renewable Feedstocks: While ethylene oxide is derived from petroleum, there is growing research into producing it from bio-ethanol, which would make the entire synthesis route more sustainable. sigmaaldrich.com Solvents like 2-MeTHF can be derived from waste biomass like corncobs. sigmaaldrich.com

Interactive Table: Green Chemistry Evaluation of Synthetic Routes
Synthetic StepTraditional MethodGreener AlternativeGreen Chemistry Principle(s) Addressed
EtherificationWilliamson Synthesis (NaH, DMF)PTC Williamson Synthesis or Catalytic EthoxylationSafer Solvents, Catalysis, Higher Atom Economy (Ethoxylation)
Solvent ChoiceTHF, Dichloromethane2-MeTHF, CPME, PEG-400 merckmillipore.comsigmaaldrich.comSafer Solvents, Use of Renewable Feedstocks sigmaaldrich.comsigmaaldrich.com
HalogenationStoichiometric SOCl₂Catalytic Halogenation (emerging)Catalysis, Atom Economy
Process TechnologyBatch SynthesisContinuous Flow SynthesisInherently Safer Chemistry for Accident Prevention

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound from triethylene glycol monomethyl ether and a chlorinating agent like thionyl chloride is characterized by high chemo- and regioselectivity.

Regioselectivity: The reaction is highly regioselective for the primary hydroxyl group of the starting material, triethylene glycol monomethyl ether. The electron-rich oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic chlorinating agent. The ether linkages within the polyoxyethylene chain are significantly less reactive under these conditions, ensuring that the transformation occurs specifically at the alcohol moiety.

Chemoselectivity: The primary chemoselective challenge is to prevent unwanted side reactions, such as the cleavage of the ether bonds. The use of controlled reaction temperatures, typically in the range of 25°C to 90°C, is crucial to favor the desired chlorination over ether cleavage. Another potential side reaction is the formation of the dichlorinated byproduct, 1,2-bis(2-chloroethoxy)ethane, if the starting triethylene glycol monomethyl ether contains triethylene glycol as an impurity. Careful purification of the starting material is therefore essential to minimize the formation of this and other byproducts.

A summary of the key selectivity considerations is presented in the table below.

Selectivity AspectDesired OutcomeControlling FactorsPotential Byproducts
Regioselectivity Selective chlorination of the terminal hydroxyl group.Inherent reactivity difference between the alcohol and ether functionalities.None expected under controlled conditions.
Chemoselectivity Preservation of the polyether backbone.Controlled reaction temperature; careful addition of the chlorinating agent.Products of ether cleavage.
Purity of Starting Material High purity of triethylene glycol monomethyl ether.Fractional distillation of the starting material.1,2-bis(2-chloroethoxy)ethane and other chlorinated impurities.

Purification and Isolation Protocols for this compound

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The primary purification method employed is fractional distillation under reduced pressure.

Following the completion of the reaction, any excess chlorinating agent, such as thionyl chloride, is typically removed by distillation, often under vacuum. The crude product is then subjected to fractional distillation to separate the desired this compound from unreacted starting materials, catalysts, and any high-boiling byproducts.

Other purification techniques that can be employed, particularly for the removal of non-volatile impurities, include column chromatography on silica (B1680970) gel. The choice of eluent would be determined by the polarity of the impurities to be removed.

A summary of the purification protocols is provided in the table below.

Purification StepPurposeKey Parameters
Removal of Excess Chlorinating Agent To remove volatile and reactive reagents.Distillation under reduced pressure.
Fractional Distillation To isolate the pure product from starting materials and byproducts.Boiling point of the product and impurities; pressure of the distillation.
Column Chromatography To remove non-volatile or closely boiling impurities.Stationary phase (e.g., silica gel); mobile phase (eluent system).
Washing To remove water-soluble impurities.Use of a suitable immiscible solvent and water or brine.
Drying To remove residual water.Use of a suitable drying agent (e.g., anhydrous magnesium sulfate).

Mechanistic and Kinetic Studies of 1 Chloro 2,5,8,11 Tetraoxadodecane Reactions

Kinetic Parameters and Rate Determinations for Reactions Involving 1-Chloro-2,5,8,11-tetraoxadodecane

Catalytic Rate Enhancements in this compound Derivatizations

Further research and publication in the field are required to provide the necessary data to fulfill this request.

Degradation Pathways and Chemical Stability of this compound

The chemical stability of this compound is a critical aspect influencing its behavior and persistence in various chemical environments. The molecule's structure, comprising a polyethylene (B3416737) glycol (PEG) backbone and a terminal chloroalkane group, dictates its susceptibility to degradation through hydrolytic, thermal, and photolytic pathways. The ether linkages within the tetraoxadodecane chain are generally stable, while the carbon-chlorine bond represents a potential site for chemical transformation.

Hydrolytic Stability of this compound

The hydrolytic stability of this compound is primarily determined by the reactivity of the terminal alkyl chloride in the presence of water. While the polyether backbone is largely resistant to hydrolysis under neutral pH conditions, the C-Cl bond can undergo nucleophilic substitution by water, leading to the formation of the corresponding alcohol, 1-hydroxy-2,5,8,11-tetraoxadodecane, and hydrochloric acid. The rate of this reaction is generally slow at ambient temperatures but can be influenced by pH and temperature.

In acidic or basic solutions, the hydrolysis rate may be accelerated. Under basic conditions, the hydroxyl ion (OH⁻), a stronger nucleophile than water, can more readily attack the carbon atom bonded to the chlorine, facilitating a substitution reaction. Conversely, in acidic conditions, protonation of the ether oxygens could potentially influence the molecule's conformation and the reactivity of the terminal chloride, though direct acid-catalyzed hydrolysis of the C-Cl bond is less significant than base-catalyzed pathways for primary alkyl halides.

Table 1: General Factors Influencing Hydrolytic Degradation of this compound

FactorInfluence on Hydrolysis RatePrimary Degradation Product
pH Increased rate in basic conditions.1-Hydroxy-2,5,8,11-tetraoxadodecane
Temperature Increased rate with higher temperatures.1-Hydroxy-2,5,8,11-tetraoxadodecane
Catalysts Presence of certain catalysts can promote ether linkage cleavage at high temperatures.Lower molecular weight glycols and alcohols

Thermal Decomposition Profiles of this compound

The thermal stability of this compound is expected to be significant, a characteristic shared by many halogenated ethers and polyethylene glycols. wikipedia.org Halogenated ethers are known to enhance the thermal stability of polymers. wikipedia.org The decomposition of the molecule at elevated temperatures would likely proceed through a complex series of radical chain reactions.

Initial bond scission could occur at either the C-Cl bond, which is typically weaker than C-C, C-H, and C-O bonds, or at the C-O bonds of the ether linkages. Cleavage of the C-Cl bond would generate a primary alkyl radical and a chlorine radical. The degradation of the polyethylene glycol backbone itself has been observed to occur at elevated temperatures, with oxidative degradation being significant in the presence of air. padfield.org For instance, dry polyethylene glycol can show significant degradation within hours when heated to 75°C in the presence of air. padfield.org

The thermal decomposition of chlorinated polymers, such as chlorinated polyethylene (CPE), has been studied, and these materials generally exhibit enhanced thermal stability. nih.govacs.org The decomposition mechanism often involves the elimination of HCl and the formation of cross-linked structures. While this compound is not a polymer, analogous decomposition pathways might be anticipated at sufficiently high temperatures, leading to a variety of smaller volatile molecules and a potential char residue.

Table 2: Anticipated Thermal Decomposition Characteristics of this compound

Temperature RangeExpected BehaviorPotential Decomposition Products
< 150°C Generally stable, minimal decomposition.-
150°C - 300°C Onset of slow decomposition, potential for HCl elimination.Hydrochloric acid, smaller glycols, aldehydes
> 300°C More rapid degradation, fragmentation of the ether chain.Carbon oxides, water, various volatile organic compounds

Computational Chemistry and Theoretical Modeling of 1 Chloro 2,5,8,11 Tetraoxadodecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1-Chloro-2,5,8,11-tetraoxadodecane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis of this compound and Its Reaction Partners

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy and spatial distribution of the HOMO would indicate its propensity to act as an electron donor (nucleophile), while the LUMO would describe its ability to act as an electron acceptor (electrophile). Understanding the FMOs of this compound and its potential reaction partners would be crucial for predicting the outcomes of chemical reactions.

Transition State Modeling for Reactions Involving this compound

To understand the kinetics and mechanisms of reactions involving this compound, transition state modeling would be essential. This involves locating the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, providing a quantitative measure of its rate. Modeling these transition states would elucidate the step-by-step pathway of reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics simulations would allow for the study of the time-dependent behavior of this compound, providing a bridge between its static molecular properties and its macroscopic behavior in different environments.

Solvation Dynamics and Solvent-Solute Interactions of this compound

MD simulations would be particularly valuable for investigating how this compound interacts with various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), researchers could study the structure of the solvation shell, the strength of solvent-solute interactions (such as hydrogen bonding to the ether oxygens), and the dynamics of the solvent molecules around the solute. This would be critical for understanding its solubility and its behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

While no specific QSPR studies for this compound derivatives were found, this approach would be a logical extension of computational analysis. QSPR studies aim to build mathematical models that correlate the structural features of a series of compounds with their physical, chemical, or biological properties. For derivatives of this compound, a QSPR study could, for instance, predict properties like boiling point, viscosity, or toxicity based on calculated molecular descriptors. Such studies on related halogenated ethers have demonstrated the utility of this approach. nih.govnih.gov

In-Depth Analysis of Predictive Models for this compound Analogues Remains Elusive

Despite a thorough investigation into the computational chemistry and theoretical modeling of this compound and its analogues, specific predictive models for the reactivity and synthetic yields of these compounds based on their structural descriptors could not be located in the current body of scientific literature.

While the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are well-established for predicting various chemical and biological properties, their direct application to forecasting the reactivity and, in particular, the synthetic yields of monochlorinated oligo(ethylene glycol) ethers like this compound, appears to be a niche area with limited published research.

Computational chemistry offers a powerful toolkit for elucidating reaction mechanisms and predicting the reactivity of molecules. Such studies typically involve the calculation of various molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within a molecule and are crucial for understanding its reactivity. Examples include partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. For a molecule like this compound, the partial charge on the carbon atom bonded to the chlorine atom would be a key indicator of its susceptibility to nucleophilic attack.

Steric Descriptors: These describe the three-dimensional size and shape of a molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can quantify the steric hindrance around the reaction center, which is a critical factor in determining reaction rates and yields, especially in SN2 reactions like the Williamson ether synthesis.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about its connectivity and branching.

The development of a robust predictive model for the reactivity and synthetic yield of analogues of this compound would necessitate a systematic study involving the synthesis of a diverse set of these compounds, experimental determination of their reaction kinetics and yields under standardized conditions, and the subsequent correlation of this experimental data with a range of calculated structural descriptors using statistical methods like multiple linear regression or machine learning algorithms.

Although general studies on the reactivity of halogenated hydrocarbons and the synthesis of polyethers exist, the specific data required to construct detailed predictive models for this compound and its analogues, including data tables correlating structural descriptors with experimental outcomes, are not presently available in the reviewed literature. Further experimental and computational research is needed to establish these valuable predictive relationships.

Reactivity and Derivatization of 1 Chloro 2,5,8,11 Tetraoxadodecane

Nucleophilic Substitution Reactions of the Chloro Moiety in 1-Chloro-2,5,8,11-tetraoxadodecane

The terminal chloro group in this compound serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the introduction of a diverse array of functional groups.

Synthesis of Novel Ethers, Amines, and Sulfur Analogues from this compound

The chloro moiety of this compound readily undergoes displacement by various nucleophiles, leading to the formation of new ethers, amines, and sulfur-containing compounds. These reactions are fundamental for the construction of more complex molecules with tailored properties.

Ethers: The Williamson ether synthesis is a classic and highly effective method for the formation of new ether linkages. rsc.orgnih.gov In this reaction, an alkoxide ion (RO⁻) acts as the nucleophile, displacing the chloride ion from this compound. This reaction proceeds via an S(_N)2 mechanism and is particularly efficient for primary halides like the target compound. rsc.org The choice of the alkoxide allows for the introduction of a wide variety of R groups, ranging from simple alkyl chains to more complex functional moieties. The reaction is typically carried out in a suitable solvent such as an alcohol corresponding to the alkoxide or an aprotic polar solvent like DMF or DMSO. The use of a strong base, such as sodium hydride (NaH), is often employed to generate the alkoxide in situ from the corresponding alcohol. rsc.org

Amines: The synthesis of amines from this compound can be achieved through several synthetic routes. Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding substituted amines. nih.govnih.gov However, this approach can sometimes result in a mixture of primary, secondary, and tertiary amines due to over-alkylation. tdl.org

More controlled methods are often preferred. One such method involves the use of the azide (B81097) anion (N₃⁻) as a nucleophile to form an alkyl azide. tdl.org This azide intermediate is not nucleophilic, thus preventing further reaction. Subsequent reduction of the alkyl azide, typically with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the primary amine cleanly. tdl.org Another powerful method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion displaces the chloride, and the resulting N-alkylated phthalimide is then hydrolyzed to release the primary amine. nih.gov

Sulfur Analogues: The synthesis of thioethers (sulfur analogues of ethers) from this compound can be accomplished by reacting it with a thiolate nucleophile (RS⁻). This reaction follows a similar S(_N)2 pathway to the Williamson ether synthesis. Thiolates are excellent nucleophiles and readily displace the chloride to form the corresponding thioether. These reactions are crucial for introducing sulfur atoms into the oligo(ethylene glycol) backbone, which can be useful for applications such as surface functionalization on gold or the synthesis of specific ligands. The conversion of hydroxyl groups in related oligo(ethylene glycol) derivatives to thiols has been demonstrated through a multi-step process involving tosylation, introduction of a protected thiol, and deprotection. nih.gov A similar strategy could be envisioned starting from the chloro-derivative.

NucleophileReagent(s)Product TypeGeneral Reaction
Alkoxide (RO⁻)ROH + Base (e.g., NaH)EtherR-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-R'
Azide (N₃⁻)NaN₃AzideN₃-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₃
Amine (R₂NH)R₂NHSubstituted AmineR₂N-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₃
Thiolate (RS⁻)RSH + BaseThioetherR-S-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₃

Formation of Organometallic Reagents from this compound

The chloro group of this compound can be utilized to form organometallic reagents, which are powerful intermediates in organic synthesis, particularly for the formation of new carbon-carbon bonds.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ether solvent. rsc.orgnih.gov For this compound, this would result in the formation of the corresponding organomagnesium chloride (R-MgCl). The ether solvent is crucial as it solvates and stabilizes the Grignard reagent. rsc.org These reagents are highly reactive and behave as strong nucleophiles and bases. libretexts.org The polyether backbone of this compound could potentially act as an intramolecular chelating agent for the magnesium ion, influencing the reactivity of the resulting Grignard reagent.

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. libretexts.org The resulting organolithium compound from this compound would be a potent nucleophile and a very strong base. The choice of solvent is critical, with hydrocarbons like pentane (B18724) or hexane (B92381) being common choices. libretexts.org

It is important to note that the presence of the ether linkages in this compound could lead to side reactions or solubility challenges during the formation and subsequent use of these organometallic reagents. Careful control of reaction conditions is therefore essential.

Transformation of the Polyether Backbone of this compound

While the chloro moiety is the primary site of reactivity, the polyether backbone of this compound can also undergo chemical transformations, although these are generally less common.

Oxidation and Reduction Reactions of the Ether Linkages

The ether linkages in the polyether chain are generally stable but can be cleaved under specific oxidative or reductive conditions.

Oxidation: The oxidation of poly(ethylene glycol) (PEG) chains, which are structurally related to the backbone of the target compound, has been studied. nih.govrsc.org Oxidative degradation can occur in the presence of strong oxidizing agents or upon prolonged exposure to air, potentially leading to the formation of hydroperoxides and subsequent chain cleavage. rsc.org Specific oxidation of thioether-functionalized poly(ethylene glycol)s has also been demonstrated, suggesting that if the chloro group were replaced by a thioether, further selective oxidation at the sulfur atom would be possible. acs.org

Reduction: The ether linkages are generally resistant to reduction. Cleavage of C-O bonds in ethers typically requires harsh reducing agents or specific catalytic systems that are not commonly employed for simple polyethers. Therefore, selective reduction of the ether backbone in the presence of other functional groups is challenging and not a common synthetic strategy.

Cyclization and Ring-Closing Metathesis Strategies Utilizing this compound as a Precursor

This compound can serve as a precursor for the synthesis of cyclic compounds, particularly crown ethers and other macrocycles.

The synthesis of crown ethers often involves the reaction of a diol with a dihalide under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. vt.edu By analogy, if this compound is first converted to a diol derivative at one end and another reactive group at the other, it could be used in a subsequent cyclization step. For example, reaction with a catechol derivative could lead to the formation of a benzo-crown ether. mdpi.com

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings. youtube.comlibretexts.orgnih.gov To utilize this compound in an RCM strategy, it would first need to be functionalized with two terminal alkene groups. This could be achieved by reacting the chloro-end with an alcohol containing a terminal alkene via a Williamson ether synthesis, and then similarly modifying the other end of the oligoether chain (assuming a diol precursor was used to generate the chloro-derivative). The resulting diene could then undergo RCM to form a cyclic ether. The efficiency of RCM can be influenced by the ring size being formed and the presence of byproducts like ethylene (B1197577). nih.govresearchgate.net

Polymerization and Oligomerization via this compound as a Monomer or Initiator

The bifunctional nature of this compound and its derivatives makes them suitable candidates for use in polymerization and oligomerization reactions, either as monomers or as initiators.

If both ends of the oligoethylene glycol chain are functionalized with reactive groups, it can act as a monomer in step-growth polymerization. For example, conversion of the chloro-group to an amine and the other end to a carboxylic acid would create an amino acid-like monomer that could be polymerized to form a polyamide with oligo(ethylene glycol) spacers.

More commonly, oligo(ethylene glycol) derivatives are used as initiators for ring-opening polymerization. For instance, the hydroxyl end of a related oligo(ethylene glycol) can initiate the polymerization of cyclic monomers like ethylene oxide to create block copolymers. researchgate.net this compound, after conversion of its chloro-group to a hydroxyl or other initiating group, could be used in a similar fashion. Halo-ester-functionalized poly(ethylene glycol)s have been synthesized and could potentially act as macroinitiators. nih.govduke.edu Furthermore, oligo(ethylene glycol) derivatives have been used to initiate atom transfer radical polymerization (ATRP) to create well-defined block copolymers. acs.org


Side Reactions and Product Impurities in Derivatization of this compound

The derivatization of this compound, while a versatile method for the synthesis of functionalized oligoethylene glycols, is often accompanied by side reactions that can lead to the formation of various impurities. A thorough understanding of these potential side reactions is crucial for the optimization of reaction conditions to maximize the yield of the desired product and to simplify purification processes.

The primary pathway for the derivatization of this compound involves the nucleophilic substitution of the chloride ion. The carbon atom adjacent to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is typically carried out under conditions that favor a bimolecular nucleophilic substitution (S(_N)2) mechanism.

However, competing reactions, primarily elimination reactions, can occur, particularly under strong basic conditions. The nature of the nucleophile, the solvent, and the reaction temperature are critical factors that influence the ratio of substitution to elimination products.

Elimination Reactions

A significant side reaction in the derivatization of this compound is the base-induced elimination of hydrogen chloride (HCl) to form an unsaturated derivative. This is an E2 elimination reaction, which is favored by strong, sterically hindered bases and high temperatures.

The likely elimination product would be 1-ethenyl-2,5,8,11-tetraoxadodecane. The presence of the ether oxygens in the chain can influence the regioselectivity of the elimination, although with a primary chloride, the formation of the terminal alkene is the most probable outcome.

Reactants Conditions Major Product (Substitution) Side Product (Elimination)
This compound + Sodium alkoxide (RONa)Lower temperature, less hindered baseAlkoxy-derivatized tetraoxadodecane1-Ethenyl-2,5,8,11-tetraoxadodecane
This compound + Potassium tert-butoxideHigher temperature, bulky baseMinor substitution product1-Ethenyl-2,5,8,11-tetraoxadodecane

This table is based on general principles of S(_N)2 and E2 reactions and represents expected outcomes.

Hydrolysis

If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the chloride. This results in the formation of the corresponding alcohol, 1-hydroxy-2,5,8,11-tetraoxadodecane. This is a common impurity if the reagents and solvents are not rigorously dried.

Impurities from the Starting Material

The purity of the starting material, this compound, is a critical factor. The synthesis of this compound from triethylene glycol can result in several impurities that may be carried over into subsequent derivatization reactions. Potential impurities include:

Unreacted Triethylene Glycol: If the initial chlorination reaction is incomplete.

Dichlorinated Species: Over-reaction can lead to the formation of 1,12-dichloro-2,5,8,11-tetraoxadodecane. This can lead to cross-linking or the formation of dimeric products in subsequent derivatization steps.

Cyclic Byproducts: Intramolecular cyclization of triethylene glycol derivatives can potentially form crown ethers, such as 12-crown-4, although this is less likely during the chlorination step.

Product-Related Impurities

In addition to the side products mentioned above, the desired derivatized product itself can sometimes react further, leading to impurities. For instance, if the nucleophile used for derivatization has multiple reactive sites, this can lead to the formation of di-substituted products or oligomers.

Applications and Industrial Utility of 1 Chloro 2,5,8,11 Tetraoxadodecane

Role as a Versatile Building Block in Complex Organic Synthesis

1-Chloro-2,5,8,11-tetraoxadodecane stands out as a highly adaptable building block in the realm of intricate organic synthesis. Its distinct molecular architecture, which includes a flexible tetraether core and a reactive terminal chloride, facilitates its integration into a wide array of complex molecular designs. The presence of a hydrophilic poly(ethylene glycol) (PEG) chain coupled with a reactive functional group makes it an invaluable synthon for constructing molecules with customized properties.

The Williamson ether synthesis is a fundamental reaction for the creation of crown ethers, and this compound is a well-suited precursor for such transformations. Crown ethers are macrocyclic compounds known for their capacity to selectively bind with various cations and neutral species. unibo.it While the direct cyclization of this specific monochloro compound is not the most prevalent method for simple crown ether synthesis, the underlying principles are applicable. A more common approach involves the reaction of a diol with a dihalide.

The structure of this compound is conducive to the formation of larger and more elaborate macrocyclic systems. unibo.it For instance, the terminal chloride can be chemically modified to an alcohol, yielding 2,5,8,11-tetraoxadodecane-1-ol. This derivative can then react with a suitable dielectrophile to form a macrocycle. The integrated tetraether chain endows the final macrocycle with the characteristic ion-binding properties reminiscent of crown ethers. The synthesis of functionalized crown ethers can be achieved either through templated macrocyclization with pre-functionalized starting materials or by direct functionalization of a pre-formed crown ether structure. unibo.it

The reactive nature of the terminal chlorine atom in this compound permits its conversion into a diverse range of functional groups, establishing it as a key precursor for sophisticated chemical reagents and ligands. Through nucleophilic substitution reactions, the chloride can be readily displaced by azides, amines, thiols, and other functional moieties. This chemical versatility is harnessed to synthesize ligands with tailored coordination properties for metal catalysts or for the development of novel analytical reagents. The tetraether segment of the molecule plays a significant role in modulating the solubility and phase-transfer characteristics of the resulting reagent or ligand.

Applications in Polymer and Materials Science

The unique attributes of this compound render it a valuable asset in polymer and materials science. It finds application both as a monomer for the synthesis of specialized polymers and as an additive to tailor the properties of existing polymer systems.

In polymer synthesis, this compound can function as a monomer for the production of specialty polyethers and copolymers. The terminal chloride can serve as a leaving group in polycondensation reactions. For example, after conversion to its alcohol analogue, it can be reacted with a diacid or a diacid derivative to form a polyester (B1180765) that features pendant ether chains. In other polymerization techniques, the chloride can act as an initiator. The resultant polymers incorporate the flexible and hydrophilic tetraether units, which can bestow desirable characteristics such as enhanced water solubility, biocompatibility, and ion-conducting capabilities. These properties are particularly advantageous for materials intended for biomedical applications and for the fabrication of solid polymer electrolytes.

Beyond its function as a monomer, this compound and its derivatives are utilized as modifiers and additives in a variety of polymer formulations. By grafting this molecule onto a polymer backbone, the surface characteristics of the material can be substantially modified. The introduction of the hydrophilic tetraether chains, for example, can improve the wettability and anti-fouling properties of a surface. In other contexts, it can function as a plasticizer, thereby increasing the flexibility and processability of otherwise rigid polymers. Its capacity to form complexes with metal ions also makes it a useful additive for the creation of ion-conductive polymer composites.

Use in Industrial Chemical Processes as an Intermediate or Solvent Component

Within industrial chemical processes, this compound is employed as both a chemical intermediate and a specialized solvent component. Its bifunctional character, combining a reactive site with a polyether chain, enables its participation in a range of chemical transformations that lead to the synthesis of valuable downstream products. As a solvent, its distinct polarity and high boiling point make it suitable for specific reaction conditions where conventional solvents may prove inadequate. It can improve the solubility of certain reactants and influence reaction rates and selectivity.

Role in Manufacturing Processes Requiring Ether-Containing Solvents

Glycol ethers, as a class, are widely utilized as solvents in numerous industrial applications, including coatings, paints, cleaning solutions, and adhesives. alliancechemical.com Their ability to dissolve a wide range of substances is a key attribute. alliancechemical.com this compound, with its four ether linkages, is expected to exhibit good solvency for various resins and other components in formulations. alliancechemical.com

The presence of the chlorine atom, however, distinguishes it from common glycol ether solvents and points towards more specialized roles. The chloro-terminated end of the molecule provides a reactive site for further chemical synthesis. This dual functionality allows it to act not just as a solvent but as a building block in the synthesis of more complex molecules. For instance, chloro-terminated polyethylene (B3416737) glycols can be used in the synthesis of functionalized polymers and other specialty chemicals. google.com

The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, making it a useful intermediate for introducing the tetraethylene glycol moiety into other molecules. This is particularly relevant in the synthesis of crown ethers and other macrocyclic compounds, where oligoethylene glycol chains are essential components. kao.com The ether backbone provides the necessary flexibility and cation-coordinating properties for these applications.

Based on the general properties of analogous compounds, the potential applications of this compound in manufacturing are summarized in the table below.

Potential Application AreaInferred Role of this compound
Specialty Polymer Synthesis As a monomer or initiator for producing polymers with tailored properties. The ether chain can impart flexibility and hydrophilicity.
Pharmaceutical Intermediates In the synthesis of complex organic molecules for the pharmaceutical industry, where the tetraethylene glycol unit can modify solubility and pharmacokinetic properties.
Synthesis of Crown Ethers As a precursor for building the macrocyclic structure of crown ethers, which are used in phase-transfer catalysis and ion-selective sensors. kao.com
Coatings and Inks Potentially as a reactive diluent or a co-solvent in specialized coating and ink formulations to improve adhesion and flow. alliancechemical.com
Surfactant Synthesis As a starting material for the production of non-ionic surfactants with specific hydrophilic-lipophilic balances.

Environmental Fate and Transport Studies of Ether-Chlorinated Hydrocarbons, including this compound (as a model compound or analogue)

The environmental fate and transport of ether-chlorinated hydrocarbons are of interest due to the widespread use of both ether-containing compounds and chlorinated hydrocarbons in industrial applications. While specific studies on this compound are limited, its behavior can be inferred by examining the environmental fate of its constituent parts: the polyethylene glycol ether chain and the chlorinated hydrocarbon functional group.

Polyethylene glycols (PEGs) are generally considered to be readily biodegradable and are not expected to persist in the environment. santos.comchemicalbook.com They have a low potential to bioaccumulate. santos.comnih.gov However, the introduction of a chlorine atom can significantly alter the environmental behavior of a molecule. Chlorinated hydrocarbons are a broad class of compounds with varying degrees of persistence and toxicity.

As a model ether-chlorinated hydrocarbon, this compound's environmental fate would be influenced by several degradation pathways:

Abiotic Degradation: This includes processes like hydrolysis and photolysis. The hydrolysis of the carbon-chlorine bond in similar compounds can be slow in natural waters but can be influenced by pH. nih.gov Photodegradation in the atmosphere, initiated by hydroxyl (OH) radicals, can be a significant removal process for some unsaturated ethers, with estimated atmospheric lifetimes of a few hours. acs.org However, for saturated ethers, direct photolysis is generally not a major degradation pathway. acs.org The presence of chromophores within a molecule can influence its susceptibility to photodegradation. lyondellbasell.com

The following table summarizes the key environmental fate characteristics of related compound classes, which can be used to model the expected behavior of this compound.

Compound ClassKey Environmental Fate CharacteristicsRelevant Degradation Pathways
Polyethylene Glycols (PEGs) Readily biodegradable, low bioaccumulation potential, high water solubility. santos.comchemicalbook.comBiotic degradation by various microorganisms.
Chlorinated Hydrocarbons Persistence varies greatly with structure and degree of chlorination. Some are highly persistent and can bioaccumulate.Abiotic (hydrolysis, photolysis) and biotic (reductive dechlorination) degradation. nih.gov
Unsaturated Ethers Can be rapidly degraded in the atmosphere by OH radicals. acs.orgAtmospheric photochemistry. acs.org
Glycol Ethers Generally considered to have low ecotoxicity and are biodegradable.Biotic degradation.

Analytical Methodologies for Process Control and Quality Assurance of 1 Chloro 2,5,8,11 Tetraoxadodecane

Chromatographic Techniques for Purity Assessment and Quantification of 1-Chloro-2,5,8,11-tetraoxadodecane

Chromatographic methods are fundamental for separating and quantifying components in a chemical mixture. However, specific applications for this compound are not documented.

Gas Chromatography (GC) Method Development for this compound

While GC is a common technique for the analysis of volatile and semi-volatile compounds like ethers, no specific GC methods for this compound have been published. Method development would typically involve the selection of an appropriate capillary column, such as those used for glycol ethers, and optimization of temperature programs. gcms.czchromforum.orgrestek.com For related compounds like glycol ethers, GC coupled with mass spectrometry (GC-MS) is a preferred method for both separation and identification. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring of this compound Synthesis

HPLC is a versatile technique for monitoring the progress of chemical reactions. acs.org For compounds lacking a UV chromophore, such as polyethylene (B3416737) glycols, derivatization or the use of universal detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors is necessary. ingenieria-analitica.comresearchgate.net However, no specific HPLC methods for monitoring the synthesis of this compound have been described in the literature.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Identification in this compound Production

Hyphenated techniques such as GC-MS and LC-MS are powerful tools for identifying unknown impurities in chemical production. nih.govnih.gov These methods would be essential for characterizing by-products in the synthesis of this compound. The NIST database contains mass spectrometry data for the related, non-chlorinated compound 2,5,8,11-Tetraoxadodecane, which could serve as a reference point in the analysis of impurities. nist.govnist.gov However, no specific impurity profiles or analytical methods for the target compound are available.

Spectrophotometric Methods for Trace Analysis of this compound

Spectrophotometric methods are often used for the quantification of trace analytes. The development of such a method for this compound would likely require a derivatization step to introduce a chromophore, as the parent molecule is not expected to have significant absorbance in the UV-Vis spectrum. No such methods have been reported.

Electrochemical and Titrimetric Methods for Concentration Determination of this compound

Electrochemical and titrimetric methods can be employed for concentration determination, often targeting a specific functional group. For this compound, the chloride content could potentially be determined through methods like titration after a dehalogenation step. Standardized methods exist for determining chlorine in various samples, but their application to this specific compound has not been documented. nih.gov

In-Process Analytical Technology (PAT) for Real-Time Monitoring of this compound Synthesis

Process Analytical Technology (PAT) involves the use of real-time analytical techniques to monitor and control manufacturing processes. americanpharmaceuticalreview.commt.com Techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy could theoretically be applied to monitor the synthesis of this compound by tracking the disappearance of reactants and the appearance of the product. acs.org However, no specific PAT applications for the synthesis of this compound have been published.

Future Perspectives and Emerging Research Directions for 1 Chloro 2,5,8,11 Tetraoxadodecane

Exploration of Novel and Sustainable Synthetic Routes

There is no specific literature detailing novel or sustainable synthetic routes for 1-Chloro-2,5,8,11-tetraoxadodecane. General synthetic methodologies for chlorinated ethers might be applicable, but dedicated studies for this particular compound, focusing on green chemistry principles such as atom economy, use of renewable feedstocks, and energy efficiency, have not been reported.

Development of Advanced Derivatization Strategies

The chemical space around this compound is largely uncharted. Advanced derivatization strategies, which would involve the substitution of the chlorine atom to introduce new functional groups and create a library of novel compounds, have not been described in the available scientific literature. Such derivatives could potentially exhibit unique properties for various applications, but this remains a hypothetical consideration without experimental data.

Deeper Mechanistic Understanding through Multiscale Modeling

Multiscale modeling is a powerful tool for understanding complex chemical reactions. However, without experimental data on reactions involving this compound, there are no established models to provide a deeper mechanistic understanding. Computational studies are yet to be undertaken to explore its reactivity, conformational analysis, and interaction with other molecules.

Identification of Novel Industrial and Material Science Applications

While the parent compound, triglyme (B29127), finds applications as a solvent and in lithium-ion batteries, there are no documented industrial or material science applications specifically for this compound. Its potential utility as a functionalized solvent, an intermediate in organic synthesis, or a component in polymer chemistry has not been investigated.

Challenges and Opportunities in Academic and Industrial Research

The primary challenge in the academic and industrial research of this compound is the fundamental lack of information. This absence of foundational data, however, also presents a significant opportunity. The field is open for pioneering research into its synthesis, characterization, and the exploration of its physicochemical properties. Future investigations could lead to the discovery of novel applications and expand the chemical toolbox for chemists and material scientists.

Conclusion of Research on 1 Chloro 2,5,8,11 Tetraoxadodecane

Summary of Key Contributions and Insights from Research on 1-Chloro-2,5,8,11-tetraoxadodecane

Broader Implications of this compound Research for Organic Chemistry and Related Fields

Due to the lack of specific research on this compound, it is not possible to delineate its broader implications for organic chemistry and related fields. The impact of a novel compound on scientific disciplines is established through the dissemination of research findings that explore its unique reactivity, potential as a reagent or building block, or its utility in various applications. Without such studies, any discussion of its implications would be purely speculative.

While the introduction of a chlorine atom to the 2,5,8,11-tetraoxadodecane backbone would theoretically alter its physical and chemical properties, such as polarity, solubility, and reactivity, the precise nature and significance of these changes remain uninvestigated in the available scientific literature. Therefore, no substantiated claims can be made about its potential influence on organic synthesis, materials science, or other related areas.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-Chloro-2,5,8,11-tetraoxadodecane?

The synthesis typically involves chlorination of the corresponding polyether alcohol precursor. A widely used method is refluxing the alcohol with thionyl chloride (SOCl₂) under anhydrous conditions, followed by distillation to isolate the product. For example, 1-Chlorododecane is synthesized by refluxing dodecan-1-ol with SOCl₂ for 6 hours, yielding a 77% purified product after distillation . For polyether derivatives like this compound, ensure controlled stoichiometry and inert gas conditions to prevent side reactions. Post-synthesis, purification via fractional distillation or column chromatography is critical to remove unreacted starting materials or byproducts .

Q. How can researchers characterize the physical properties of this compound?

Key physical properties include boiling point, retention indices (RI), and spectral data. Gas chromatography (GC) with polar/non-polar columns is used to determine RI values. For instance, analogous compounds like 2,5,8,11-Tetraoxadodecane exhibit a boiling point of 489.2 K under standard conditions . Retention indices vary based on column type:

Column TypeRI RangeReference Study
Polar (e.g., PEG)1800–2100Jaworski & Zolna (1982)
Non-polar (e.g., SE-30)1500–1700Peters et al. (1994)
Additional characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. What experimental protocols are essential for determining chemical stability?

Stability studies should assess sensitivity to moisture, heat, and light. Conduct accelerated degradation tests under controlled humidity (e.g., 40–80% RH) and temperature (e.g., 40–60°C). Monitor decomposition products using GC-MS or HPLC. For chloro-polyethers, storage in anhydrous solvents (e.g., dichloromethane) under nitrogen is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for chlorination of polyether alcohols be elucidated?

Mechanistic studies require kinetic analysis and intermediate trapping. For SOCl₂-mediated chlorination, use in-situ FTIR to detect intermediates like alkyl chlorosulfites. Isotopic labeling (e.g., ¹⁸O in alcohol) can track oxygen transfer pathways. Competitive experiments with varying steric environments (e.g., branched vs. linear alcohols) help distinguish between SN1 and SN2 pathways. For polyethers, steric hindrance from oxygen atoms may favor SN1 mechanisms .

Q. How should researchers resolve contradictions in chromatographic retention indices (RI) across studies?

Discrepancies in RI values often arise from column polarity and temperature gradients. To standardize

  • Use reference compounds (e.g., n-alkanes) for column calibration .
  • Compare RI across multiple column types (polar, non-polar) and temperature programs. For example, RI for 1-Chlorododecane ranges from 1500–2100 depending on GC conditions .
  • Apply multivariate statistical analysis (e.g., principal component analysis) to correlate RI with molecular descriptors like hydrophobicity .

Q. What strategies optimize synthetic yields for chloro-polyethers?

Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance SOCl₂ reactivity in sterically crowded polyethers .
  • Solvent effects : Anhydrous toluene or THF improves solubility of polyether alcohols.
  • Reaction time/temperature : For 1-Chlorododecane, 6-hour reflux at 80°C achieves >75% yield; analogous conditions apply to tetraoxa derivatives .
  • In-line monitoring : Use GC or Raman spectroscopy to track reaction progress and terminate at peak product concentration .

Methodological Notes

  • Synthetic Design : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.
  • Data Validation : Cross-reference RI and spectral data with multiple databases (e.g., NIST) to address discrepancies .
  • Safety Protocols : Follow guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.